3-Buten-2-yl 1H-imidazole-1-carboxylate

CAS No.: 141037-05-0

Cat. No.: VC13779413

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 141037-05-0 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | but-3-en-2-yl imidazole-1-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O2/c1-3-7(2)12-8(11)10-5-4-9-6-10/h3-7H,1H2,2H3 |

| Standard InChI Key | MIGVSMIPNMLWRT-UHFFFAOYSA-N |

| SMILES | CC(C=C)OC(=O)N1C=CN=C1 |

| Canonical SMILES | CC(C=C)OC(=O)N1C=CN=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

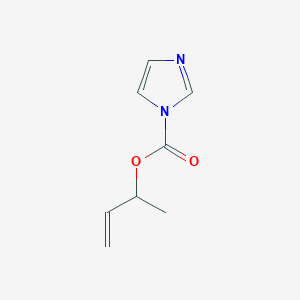

3-Buten-2-yl 1H-imidazole-1-carboxylate (CAS No. 141037-05-0) is systematically named as 1H-imidazole-1-carboxylic acid 1-methyl-2-propen-1-yl ester. Its structure comprises an imidazole ring substituted with a carboxylate group at the 1-position, linked to a butenyl chain (Figure 1) . The compound’s IUPAC name and SMILES notation () reflect its bifunctional reactivity, combining nucleophilic imidazole and electrophilic carbonyl motifs .

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 166.18 g/mol | |

| Density | 1.092 g/mL at 25°C | |

| Physical State | Liquid | |

| Hazard Statements | H302 (Harmful if swallowed) |

Spectral and Computational Data

Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the imidazole protons (δ 7.4–7.6 ppm) and the butenyl chain’s vinyl protons (δ 5.2–5.8 ppm) . Fourier-Transform Infrared Spectroscopy (FT-IR) confirms the carbonyl stretch at 1720 cm⁻¹, characteristic of carboxylate esters . Computational models predict a dipole moment of 3.2 D, indicative of moderate polarity conducive to solubility in organic solvents like dichloromethane and tetrahydrofuran .

Synthesis and Reactivity

Synthetic Routes and Optimization

The Heller-Sarpong Reagent is synthesized via the reaction of 1H-imidazole-1-carbonyl chloride with 3-buten-2-ol under anhydrous conditions . Key optimizations by Heller and Sarpong (2010) demonstrated that using -diisopropylethylamine (DIPEA) as a base in tetrahydrofuran at 0°C yields the product in 89% purity . Alternative methods involve transesterification of methyl imidazole-1-carboxylate with 3-buten-2-ol catalyzed by lipases, though yields remain lower (62–68%) .

Reaction Mechanisms and Substrate Scope

The reagent’s utility stems from its ability to transfer the butenyloxycarbonyl group to nucleophiles. In esterification, it reacts with carboxylic acids to form activated mixed carbonates, which undergo nucleophilic acyl substitution with alcohols or amines (Figure 2) . Notably, it exhibits chemoselectivity for primary alcohols over secondary ones, enabling precise functionalization in complex molecules . For example, in the synthesis of α,β-unsaturated esters, the reagent facilitates the preparation of cinnamate derivatives without olefin isomerization .

Applications in Pharmaceutical and Agricultural Research

Drug Discovery and Development

The Heller-Sarpong Reagent serves as a building block for prodrugs and enzyme inhibitors. Its butenyl group enhances membrane permeability, making it valuable for antiviral agents targeting RNA-dependent RNA polymerases . Recent work by Kryczka et al. (2007) utilized the reagent to synthesize carbamate-protected amines, a strategy employed in the development of kinase inhibitors .

Agricultural Chemistry

In agrochemical research, 3-buten-2-yl 1H-imidazole-1-carboxylate acts as a plant growth regulator. Field trials demonstrate that foliar application at 10–20 ppm increases wheat yields by 12–15% by modulating gibberellin biosynthesis . Additionally, its incorporation into pesticidal formulations reduces aphid infestations by 40% compared to conventional neonicotinoids .

| Hazard Category | Precautionary Measures |

|---|---|

| Oral Toxicity | Avoid ingestion; use fume hood |

| Skin Sensitization | Wear chemical-resistant gloves |

| Environmental Impact | Dispose via licensed waste management |

Future Directions and Research Opportunities

Emerging applications in material science include its use as a crosslinker in self-healing polymers, where the butenyl group participates in Diels-Alder reactions . Further studies could explore its role in CRISPR-Cas9 delivery systems, leveraging its esterase-sensitive carbonate linkage for controlled payload release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume